Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl N-(pyridin-2-ylcarbamothioyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMSLALBASENQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-ethoxycarbonyl-3-(pyridin-2-yl)thiourea synonyms and nomenclature
Introduction
1-Ethoxycarbonyl-3-(pyridin-2-yl)thiourea is a pivotal organosulfur intermediate in the synthesis of fused heterocyclic systems and pharmaceutical agents. Structurally, it features a thiourea core flanked by a pyridine ring and an ethoxycarbonyl group (a carbamate linkage).[1] This specific substitution pattern imparts unique reactivity, making it a "linchpin" molecule for constructing [1,2,4]triazolo[1,5-a]pyridine and pyrido[1,2-a][1,3,5]triazine scaffolds.
Its most notable application in modern drug development is as a key intermediate in the synthesis of Filgotinib , a Janus kinase 1 (JAK1) inhibitor used for treating rheumatoid arthritis and inflammatory bowel diseases.[1]
Nomenclature and Synonyms
The naming of this compound can vary based on whether the thiourea or the carbamate functional group is prioritized.[1] Below is a comprehensive breakdown of its nomenclature.
Table 1: Synonyms and Identifiers
| Type | Name / Identifier | Notes |
| IUPAC Name | Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate | Systematic name prioritizing the carbamate ester. |
| Common Name | 1-Ethoxycarbonyl-3-(pyridin-2-yl)thiourea | Widely used in synthetic literature. |
| Alternative Name | N-(Ethoxycarbonyl)-N'-(2-pyridyl)thiourea | Emphasizes the substitution on the nitrogen atoms. |
| CAS Registry Number | 17629-38-0 | Verified identifier for the specific 2-pyridyl isomer. |
| SMILES | CCOC(=O)NC(=S)Nc1ccccn1 | Simplified Molecular Input Line Entry System. |
| InChI Key | VZCYOQWKQZJJKP-UHFFFAOYSA-N | Standard InChI Key. |
| Molecular Formula | C₉H₁₁N₃O₂S | MW: 225.27 g/mol |
Structural Representation
The molecule exists in equilibrium between thione and thiol tautomers, though the thione form is predominant in the solid state and in non-polar solvents due to intramolecular hydrogen bonding between the thiourea N-H and the pyridine nitrogen.[1]
Figure 1: Structural components and intramolecular stabilization of 1-ethoxycarbonyl-3-(pyridin-2-yl)thiourea.
Synthesis Protocol
The synthesis of 1-ethoxycarbonyl-3-(pyridin-2-yl)thiourea is typically achieved via the nucleophilic addition of 2-aminopyridine to ethoxycarbonyl isothiocyanate . This reaction is highly efficient and proceeds under mild conditions.[1]
Mechanism
-
Preparation of Electrophile: Ethoxycarbonyl isothiocyanate is generated in situ or prepared beforehand from ethyl chloroformate and potassium thiocyanate (KSCN).[1]
-
Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine attacks the central carbon of the isothiocyanate.[1]
-
Proton Transfer: Rapid proton transfer yields the stable thiourea product.[1]
Step-by-Step Experimental Procedure
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Ethoxycarbonyl isothiocyanate (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Temperature: Ambient (20–25 °C)
Protocol:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 10 mmol, 0.94 g) in anhydrous acetonitrile (20 mL).
-
Addition: Add ethoxycarbonyl isothiocyanate (11 mmol, 1.44 g) dropwise over 10 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. The formation of a precipitate is often observed as the product is less soluble than the reactants.[1]
-
Monitoring: Monitor reaction progress via TLC (eluent: 30% EtOAc in Hexanes). The starting amine spot should disappear.[1]
-
Workup:
-
Purification: Recrystallize from ethanol if necessary.
-
Yield: Typical yields range from 85% to 95% .[1]
Figure 2: Synthesis workflow for 1-ethoxycarbonyl-3-(pyridin-2-yl)thiourea.
Chemical Properties & Reactivity
This molecule is not merely an end-product but a versatile "chemical chameleon" capable of diverse transformations.[1]
Tautomerism
The thiourea moiety can exist in thione (C=S) and thiol (C-SH) forms. The thione form is thermodynamically favored in the neutral state.[1] However, under basic conditions, the thiol form becomes accessible, allowing for S-alkylation (e.g., with alkyl halides).[1]
Cyclization Pathways
The most critical property of this intermediate is its ability to undergo intramolecular cyclization to form fused heterocycles.[1]
-
To [1,2,4]Triazolo[1,5-a]pyridine:
-
To Pyrido[1,2-a][1,3,5]triazines:
-
Reagent: Thermal cyclization in high-boiling solvents (e.g., diphenyl ether) or with phosphorous oxychloride (POCl₃).
-
Mechanism: Intramolecular attack of the pyridine nitrogen onto the carbonyl carbon of the ethoxycarbonyl group.[1]
-
Applications in Drug Development
The primary industrial application of 1-ethoxycarbonyl-3-(pyridin-2-yl)thiourea is in the synthesis of JAK inhibitors.
Case Study: Filgotinib Synthesis
Filgotinib (Gilead/Galapagos) is a selective JAK1 inhibitor.[1][2] Its synthesis relies on the conversion of a 2-aminopyridine derivative into the corresponding triazolopyridine core via the thiourea intermediate.
Workflow:
-
Thiourea Formation: A substituted 2-aminopyridine reacts with ethoxycarbonyl isothiocyanate.[1][2][3][4][5]
-
Cyclization: The resulting thiourea is treated with hydroxylamine/base to close the [1,2,4]triazole ring.[1]
-
Coupling: Further functionalization yields the final drug molecule.[1]
Figure 3: Role of the thiourea intermediate in the synthesis of Filgotinib.
References
-
Synthesis of Filgotinib : ChemicalBook. (2023).[1][2] "How is Filgotinib synthesised?".
-
Thiourea Cyclization : World Journal of Advanced Research and Reviews. (2021).[1] "Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones".
-
Herbicide Precursors : Google Patents. (1999).[1] "US5858924A - N-(1,2,4-triazoloazinyl) benzenesulfonamide compounds".[4]
-
General Thiourea Synthesis : MDPI. (2014).[1] "A One-Pot Approach to Pyridyl Isothiocyanates from Amines".
-
Chemical Identity : ChemicalBook. "this compound".[6]
Sources
- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 2. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US5858924A - N-( 1, 2, 4! triazoloazinyl) benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [(ピリジン-2-イルアミノ)カルボノチオイル]カルバミン酸エチル CAS#: 23822-54-0 [m.chemicalbook.com]
Technical Guide: Electronic Properties & Applications of Pyridin-2-yl Substituted Thiourea Ligands
Executive Summary
Pyridin-2-yl substituted thiourea ligands represent a privileged scaffold in coordination chemistry and drug discovery due to their electronic versatility. Structurally, they combine a "hard" nitrogen donor (pyridine) with a "soft" sulfur donor (thiourea), creating a hybrid N,S-chelating pocket. This guide provides a comprehensive analysis of their electronic behavior, governed by thione-thiol tautomerism and intramolecular hydrogen bonding (IMHB), and details their transition from synthetic precursors to bioactive metal complexes.
Structural Dynamics: Tautomerism & Intramolecular Hydrogen Bonding
The electronic identity of these ligands is defined by the equilibrium between the thione (C=S) and thiol (C-SH) forms. Unlike simple thioureas, the pyridin-2-yl substituent introduces a critical secondary interaction: the Intramolecular Hydrogen Bond (IMHB).
The IMHB Effect
In the thione form, the acidic N-H proton of the thioamide moiety forms a strong hydrogen bond with the pyridyl nitrogen (
-
Locks the Conformation: It planarizes the molecule, extending
-conjugation across the pyridine and thiourea bridges. -
Modulates Basicity: It reduces the availability of the pyridine nitrogen for protonation, altering the ligand's pKa.
-
Pre-organizes for Chelation: The ligand is "pre-organized" to bind metal ions, minimizing the entropic penalty of complexation.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton transfer dynamics and the stabilization provided by the pyridine ring.
Figure 1: The pyridyl nitrogen facilitates the thione-thiol equilibrium, acting as a proton acceptor in the transition state.
Electronic Structure & Frontier Molecular Orbitals (DFT)
Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting reactivity and optical properties. Based on Density Functional Theory (DFT) studies (B3LYP/6-31G* level):
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Sulfur atom and the thioamide nitrogen. This confirms the sulfur atom as the primary site for oxidation and soft-metal coordination.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the Pyridine ring and the aryl substituent (if present). This spatial separation (HOMO on S
LUMO on Py/Aryl) facilitates intramolecular charge transfer (ICT).
Electronic Parameter Summary
The following table summarizes typical electronic parameters for
| Parameter | Typical Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Indicates susceptibility to oxidation (electron donation). |
| LUMO Energy | -1.5 to -2.0 eV | Indicates electron affinity (electrophilicity). |
| Band Gap ( | 3.5 - 4.2 eV | Correlates with chemical hardness ( |
| Dipole Moment | 4.0 - 6.0 Debye | High polarity due to the "push-pull" electronic nature. |
Spectroscopic Characterization Protocols
To validate the electronic state of the ligand, specific spectroscopic markers must be monitored.
NMR Spectroscopy ( H, C)
-
The IMHB Marker: In
H NMR (DMSO- ), the thioamide N-H proton involved in the hydrogen bond with the pyridine nitrogen appears significantly deshielded, typically between 12.0 – 14.0 ppm . -
Complexation Shift: Upon metal coordination, if deprotonation occurs (thiolate form), this signal disappears. If coordination is neutral (thione form), the signal shifts upfield due to the disruption of the IMHB.
Infrared Spectroscopy (FT-IR)
-
Stretch: Found at 1240–1260 cm
. A shift to lower frequency (by 30–50 cm ) upon complexation indicates coordination through sulfur. -
Stretch: In the thiol form or metal complexes, a new band near 1600 cm
may appear, indicating increased double-bond character in the C-N bond.
UV-Vis Spectroscopy
-
Ligand Bands:
transitions (pyridine/aryl) at 250–300 nm; transitions (C=S) at 300–350 nm. -
MLCT: Upon complexation with Cu(II) or Ni(II), a broad Metal-to-Ligand Charge Transfer (MLCT) band often appears in the visible region (400–600 nm), confirming electronic communication between the metal
-orbitals and the ligand -orbitals.
Electrochemical Behavior (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is the gold standard for assessing the redox stability of these ligands, particularly for biological applications where cellular redox environments vary.
Protocol: Redox Profiling
-
Solvent: Anhydrous Acetonitrile or DMF.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1]
-
Scan Rate: 50 – 100 mV/s.
Interpretation of Voltammograms
-
Anodic Scan (Oxidation): An irreversible peak is typically observed around +0.6 V to +1.0 V . This corresponds to the oxidation of the thiourea sulfur (
dimer formation). -
Cathodic Scan (Reduction): If electron-withdrawing groups (e.g.,
) are present on the aryl ring, reversible reduction waves appear at negative potentials (e.g., -1.0 V). -
Metal Complexes: The
redox couple shifts significantly compared to the free metal salt, indicating stabilization of the metal ion by the soft sulfur donor.
Experimental Protocols
Synthesis of N-pyridin-2-yl-N'-phenylthiourea
This protocol utilizes the reaction between an amine and an isothiocyanate.[2]
Reagents:
-
2-Aminopyridine (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Ethanol (Solvent)[2]
Procedure:
-
Dissolve 2-aminopyridine (10 mmol) in absolute ethanol (20 mL).
-
Add phenyl isothiocyanate (11 mmol) dropwise with constant stirring at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool the reaction mixture to
on an ice bath. -
Filter the resulting precipitate and wash with cold ethanol (2 x 5 mL).
-
Recrystallize from ethanol/DMF to obtain pure crystals.
Biological Assay Workflow (Anticancer/Antimicrobial)
The bioactivity of these ligands is often linked to their lipophilicity and ability to chelate trace metals in vivo.
Figure 2: Standardized workflow for evaluating the biological efficacy of thiourea derivatives.
References
-
Synthesis and Electronic Properties
- West, D. X., et al. "Copper(II) complexes of N-pyridin-2-yl-N'-arylthioureas." Polyhedron, 1998.
-
Source:
-
DFT and Structural Analysis
- Saeed, A., et al. "Structural and electronic properties of pyridyl-thiourea derivatives: A DFT study." Journal of Molecular Structure, 2016.
-
Source:
-
Biological Applications (Anticancer)
-
Electrochemical Studies
- Fatima, A., et al. "Cyclic voltammetric study of nucleophilicity of various thioureas." International Journal of Electrochemical Science, 2011.
-
Source:
-
Tautomerism and Crystallography
- Custodio, J. M. F., et al. "Tautomerism in N-benzoyl-N'-(4-cyanophenyl)thiourea: X-ray and theoretical studies." Journal of Molecular Structure, 2022.
-
Source:
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
Abstract
This document provides a detailed protocol for the synthesis of ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate, a thiourea derivative of significant interest in medicinal chemistry and drug development.[1][2][3] The synthesis is achieved through the nucleophilic addition of 2-aminopyridine to ethoxycarbonyl isothiocyanate. This guide offers a two-part experimental protocol, beginning with the preparation of the key reagent, ethoxycarbonyl isothiocyanate, from ethyl chloroformate and sodium thiocyanate, followed by its reaction with 2-aminopyridine to yield the target compound. We delve into the underlying reaction mechanism, provide critical safety and handling information, and present a structured methodology designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Scientific Foundation and Rationale
Introduction to Pyridyl Thioureas
Thiourea derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities, including antibacterial, anticancer, and antioxidant properties.[1][2][4] The incorporation of a pyridine scaffold, a privileged structure in pharmacology, often enhances the therapeutic potential of these molecules. The target compound, this compound, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and as a candidate for biological screening.[1][3]
Reaction Mechanism
The core of this synthesis is a classic nucleophilic addition reaction. The exocyclic amino group of 2-aminopyridine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the central carbon atom of the isothiocyanate group (-N=C=S) in ethoxycarbonyl isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The reaction proceeds readily under mild conditions to form a stable C-N bond, resulting in the desired thiourea linkage.
DOT Diagram: Reaction Mechanism
Sources
- 1. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04965A [pubs.rsc.org]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Application of Transition Metal Complexes with Pyridyl Thiourea Ligands
Foreword: The Versatile World of Pyridyl Thiourea Complexes
In the landscape of modern inorganic and medicinal chemistry, the rational design of ligands is paramount to developing novel metal-based therapeutics and catalysts. Among the vast array of ligand scaffolds, pyridyl thioureas have emerged as exceptionally versatile building blocks. Their inherent structural features—combining the aromatic pyridine ring with the flexible N-C(S)-N backbone of thiourea—provide multiple donor sites (N_pyridine, N_thiourea, S_thione) for coordinating with transition metals.[1] This multi-dentate character allows for the formation of stable and structurally diverse metal complexes with a wide range of transition metals, including but not limited to palladium, platinum, ruthenium, osmium, silver, and copper.[2][3][4]
The resulting complexes are not mere chemical curiosities; they are at the forefront of significant applications. In drug development, they offer promising avenues for new anticancer and antimicrobial agents, often exhibiting enhanced efficacy and novel mechanisms of action compared to their organic ligand counterparts or established metal-based drugs like cisplatin.[2][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of the synthesis, characterization, and application of these remarkable compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for success in the lab.
Part 1: Synthesis of Pyridyl Thiourea Ligands
The foundational step in this chemistry is the robust and high-yield synthesis of the pyridyl thiourea ligand itself. The most common and reliable method involves the reaction of a pyridine-containing amine with a suitable isothiocyanate.[3][7] This reaction is typically clean, proceeds under mild conditions, and allows for extensive functionalization by selecting varied starting materials.
Causality in Ligand Synthesis
The choice of an anhydrous solvent, such as dry tetrahydrofuran (THF), is critical. Isothiocyanates are highly reactive electrophiles susceptible to hydrolysis, which would lead to unwanted side products and reduced yields. The reaction generally proceeds efficiently at room temperature without the need for heating, which preserves the integrity of thermally sensitive functional groups.
Experimental Protocol: Synthesis of N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea
This protocol details the synthesis of a representative pyridyl thiourea ligand, which can be adapted for other derivatives.[3][7]
Materials:
-
2-(Aminomethyl)pyridine
-
p-tolyl isothiocyanate
-
Dry Tetrahydrofuran (THF)
-
n-Pentane
-
Round-bottom flask with stir bar
-
Argon or Nitrogen gas inlet
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(aminomethyl)pyridine (1.0 eq.) in dry THF (30 mL).
-
Reagent Addition: To this stirring solution, add p-tolyl isothiocyanate (1.0 eq.) dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, reduce the solvent volume under reduced pressure until the solution is concentrated.
-
Precipitation: Slowly add n-pentane to the concentrated solution while stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with n-pentane (3 x 15 mL) to remove any unreacted starting materials, and dry under vacuum. The resulting ligand is typically of high purity and can be used without further purification.
Workflow for Ligand Synthesis
Caption: Workflow for pyridyl thiourea ligand synthesis.
Part 2: Preparation of Transition Metal Complexes
The coordination of a pyridyl thiourea ligand to a transition metal center is typically achieved by reacting the ligand with a suitable metal salt or a pre-synthesized metal-halide precursor. The versatility of the ligand allows it to adopt various coordination modes (κ¹, κ², κ³), binding through the sulfur, pyridine nitrogen, and/or thiourea nitrogen atoms, which influences the final geometry and properties of the complex.[3][8]
Causality in Complexation
The choice of the metal precursor is crucial. For instance, using metal-halide dimers like [{(Cym)RuCl}2(μ-Cl)2] provides a reactive starting point for creating half-sandwich organometallic complexes.[3] The addition of a salt such as sodium hexafluoroantimonate (NaSbF₆) can facilitate chloride abstraction and promote ligand coordination.[9] The solvent system (e.g., methanol, dichloromethane, acetonitrile) is selected based on the solubility of both the ligand and the metal salt and its ability to facilitate the reaction.
Experimental Protocol A: Synthesis of a Dinuclear Palladium(II) Complex
This protocol is adapted from the synthesis of palladium complexes that have demonstrated significant anticancer activity.[2]
Materials:
-
Synthesized Pyridyl Thiourea Ligand (e.g., 1-methyl-3-(3-methylpyridin-2-yl)thiourea)
-
Palladium(II) Chloride (PdCl₂)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the pyridyl thiourea ligand (2.0 eq.) in warm methanol (20 mL).
-
Metal Salt Solution: In a separate flask, dissolve Palladium(II) chloride (1.0 eq.) in acetonitrile (15 mL).
-
Reaction: Slowly add the ligand solution to the stirring solution of PdCl₂. A color change and/or precipitation may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cooling & Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, slowly add diethyl ether to induce precipitation.
-
Purification: Wash the collected solid product with cold methanol and then diethyl ether to remove impurities. Dry the complex under vacuum.
Experimental Protocol B: Synthesis of a Cationic Ruthenium(II) Arene Complex
This protocol describes the formation of a half-sandwich complex, a class of compounds often explored for catalytic applications.[3][9]
Materials:
-
Synthesized Pyridyl Thiourea Ligand (e.g., N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea)
-
Dimeric Ruthenium Precursor [{(p-cymene)RuCl}2(μ-Cl)2]
-
Sodium Hexafluoroantimonate (NaSbF₆)
-
Methanol (MeOH)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine the pyridyl thiourea ligand (2.0 eq.), the ruthenium dimer [{(p-cymene)RuCl}2(μ-Cl)2] (1.0 eq.), and NaSbF₆ (2.0 eq.).
-
Solvent Addition: Add methanol (25 mL) to the flask.
-
Reaction: Stir the resulting suspension at room temperature for 24 hours.
-
Work-up: After 24 hours, remove the solvent under reduced pressure.
-
Extraction: Extract the resulting solid residue with dichloromethane (DCM) and filter to remove the insoluble sodium chloride (NaCl) byproduct.
-
Isolation: Evaporate the DCM from the filtrate to yield the final cationic ruthenium complex.
General Complexation Workflow
Caption: General workflow for metal complex synthesis.
Part 3: Structural Characterization
Unambiguous characterization of both the ligand and the final complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
NMR Spectroscopy (¹H, ¹³C): This is the first line of analysis. For the ligand, ¹H NMR will show characteristic peaks for the pyridine and other aromatic protons, as well as the N-H protons of the thiourea group. Upon coordination to a metal, significant changes occur. For example, the H6 proton of the pyridine ring (adjacent to the nitrogen) often experiences a strong downfield shift (deshielding) upon coordination, providing clear evidence of the metal-pyridine bond.[9]
-
FT-IR Spectroscopy: The FT-IR spectrum of the free ligand displays characteristic stretching frequencies for N-H (around 3100-3400 cm⁻¹) and C=S (around 700-850 cm⁻¹) bonds. Complexation often leads to a shift in these bands, indicating the involvement of these groups in metal binding.[10]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their molecular weight and elemental composition.
-
Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and the specific coordination mode of the ligand.[2]
Table 1: Representative Characterization Data
| Compound / Technique | Key Observation | Interpretation / Comment |
| Free Ligand | ||
| ¹H NMR (δ, ppm) | ~8.4 (H6-pyridyl); ~9.5 (N-H) | Position of key protons before complexation. |
| FT-IR (cm⁻¹) | ~1590 (C=N); ~840 (C=S) | Characteristic vibrational frequencies of the ligand. |
| Metal Complex | ||
| ¹H NMR (δ, ppm) | >9.0 (H6-pyridyl) | Significant downfield shift confirms N-coordination of the pyridine ring.[3] |
| FT-IR (cm⁻¹) | Shift in C=S band to lower frequency | Indicates coordination of the sulfur atom to the metal center. |
| X-ray Diffraction | Pd-S: ~2.3 Å; Pd-N: ~2.1 Å | Provides definitive proof of coordination and precise geometric data. |
Part 4: Applications in Drug Development
The interest in transition metal complexes with pyridyl thiourea ligands is heavily driven by their potent biological activities, positioning them as promising candidates for next-generation therapeutics.
Anticancer Agents
Palladium(II) and Platinum(II) complexes, in particular, are being investigated as alternatives to cisplatin, aiming to overcome its limitations such as severe side effects and drug resistance.[6][11]
-
Mechanism of Action: Many of these complexes induce cancer cell death via apoptosis. For example, the dinuclear palladium complex [Pd(M3MPyThU)Cl]2 was shown to trigger mitochondrial-dependent apoptosis in HT-29 human colon cancer cells by increasing reactive oxygen species (ROS) production and reducing the mitochondrial membrane potential.[2]
-
Enhanced Selectivity: A significant advantage is the potential for improved selectivity. The same palladium complex was found to be more selective for cancer cells compared to cisplatin, exhibiting lower toxicity towards healthy non-cancerous cells (HEK-293).[2] This is a critical attribute for developing safer chemotherapeutic agents.
Proposed Anticancer Mechanism
Caption: Proposed apoptotic pathway for a Pd(II) complex.[2]
Antimicrobial Agents
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial drugs. Silver(I) and Copper(I) complexes with thiourea ligands have demonstrated significant potential in this area.[12]
-
Broad-Spectrum Activity: These complexes often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[12][13]
-
Enhanced Potency: The coordination of the thiourea ligand to a metal ion like silver(I) frequently results in a synergistic effect, where the complex shows significantly higher antimicrobial potency than the free ligand or the metal salt alone.[4][14] The mechanism is often attributed to the complex's ability to disrupt the bacterial cell membrane or interact with essential cellular components.
References
-
Butcher, M. et al. (2022). Synthesis, structural characterisation, and anticancer potential of mono and dinuclear Pd(ii) complexes of N-(2-pyridyl)thiourea. Dalton Transactions. [Link]
-
Bolea-Fernandez, E. et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI. [Link]
-
Bolea-Fernandez, E. et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. PMC. [Link]
-
Roy, S. et al. (2022). Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands. PMC. [Link]
-
Al-jilawi, M. H. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Journal of Education for Pure Science. [Link]
-
Butcher, M. et al. (2022). Synthesis, structural characterisation, and anticancer potential of mono and dinuclear Pd(II) complexes of N-(2-pyridyl)thiourea. ResearchGate. [Link]
-
Bolea-Fernandez, E. et al. (2025). Coordination modes of pyridyl-thiourea ligands in the work. ResearchGate. [Link]
-
Saborido, M. et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. [Link]
-
Bolea-Fernandez, E. et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. Universidad de Zaragoza. [Link]
-
Fayomi, O. et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. [Link]
-
Biyala, M. K. et al. (2007). Antibacterial activities of silver(I) complexes. ResearchGate. [Link]
-
Yesilkaynak, T. et al. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]
-
Saborido, M. et al. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. [Link]
-
Al-Jibori, S. (2014). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University. [Link]
-
Jaelani, A. et al. (2023). Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. PMC. [Link]
-
Valente, A. et al. (2024). Antimicrobial Activity of Water-Soluble Silver Complexes Bearing C-Scorpionate Ligands. MDPI. [Link]
-
Chylewska, A. et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. MDPI. [Link]
-
van Rixel, V. (2023). Studies on the coordination chemistry of functionalised thiourea ligands. Leiden University. [Link]
-
West, D. X. et al. (2002). Synthesis and structures of two N,N -bis(2-pyridinyl)thioureas and N-(2-pyridinyl). Elsevier. [Link]
-
Anonymous. (n.d.). (PDF) Synthesis and Antimicrobial Activities of Copper (I) Thiourea and Silver (I) Thiourea. Academia.edu. [Link]
-
Anonymous. (2018). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]
-
Drabina, P. et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
Le, T. H. et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Saborido, M. et al. (2025). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Preprints.org. [Link]
-
Agiou, K. et al. (2020). Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity. PubMed. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis, structural characterisation, and anticancer potential of mono and dinuclear Pd(ii) complexes of N-(2-pyridyl)thiourea - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. researchgate.net [researchgate.net]
- 9. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Synthesis and Antimicrobial Activities of Copper (I) Thiourea and Silver (I) Thiourea [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea Copper Complexes
Introduction: The Critical Role of Crystallization in Drug Development
The three-dimensional structure of a metal complex is fundamental to understanding its chemical properties and biological activity. For drug development professionals, obtaining high-quality single crystals of novel coordination compounds, such as N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complexes, is a critical step. These crystals allow for elucidation of the precise arrangement of atoms through X-ray diffraction, providing invaluable insights into structure-activity relationships (SAR). The thiourea moiety and its derivatives are known to coordinate with metal ions in various ways, including as monodentate or bidentate ligands, which can result in a diversity of complex structures.[1] This guide provides a detailed overview of established crystallization methods and tailored protocols for obtaining single crystals of N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complexes, a class of compounds with significant potential in medicinal chemistry.
The coordination of N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea to a copper(II) center can lead to complexes with interesting geometries, such as nearly square-planar arrangements, where the deprotonated ligand coordinates through its oxygen and sulfur atoms.[2] The ability to consistently produce high-quality crystals of these complexes is therefore paramount for their characterization and further development as therapeutic agents.
Underlying Principles: The Science of Crystal Growth
Crystallization is a process of solid-liquid separation where a solute transfers from the liquid phase and deposits onto a solid crystalline phase. The driving force for crystallization is supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility. The formation of crystals occurs in two main stages: nucleation, the initial formation of small, stable crystalline entities, and crystal growth, the subsequent increase in the size of these nuclei.
The choice of crystallization method is dictated by the physicochemical properties of the complex, including its solubility in various solvents, stability, and the quantity of material available.[2] For copper complexes, which can exhibit a range of coordination geometries, careful control over the crystallization conditions is essential to obtain crystals suitable for X-ray diffraction.
Key Crystallization Methods and Protocols
Based on successful crystallization of analogous copper-thiourea and copper-pyridyl complexes, the following methods are recommended for N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complexes.[3][4]
Slow Evaporation Method
This is often the simplest and most widely attempted method for growing single crystals.[5] It relies on the gradual removal of the solvent, which slowly increases the concentration of the complex in the solution, leading to supersaturation and subsequent crystal formation.
Causality Behind Experimental Choices:
-
Solvent Selection: A solvent in which the complex has moderate solubility is crucial. High solubility may lead to the formation of oils or very small crystals, while low solubility will hinder the initial dissolution.[6] Common solvents for copper complexes include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[3] For N-acylthiourea copper complexes, mixtures of solvents like ethanol/chloroform have also been used.[7]
-
Saturation Level: Starting with a nearly saturated solution ensures that the supersaturation point is reached in a reasonable timeframe without crashing out the material as a powder.
-
Controlled Evaporation: A slow rate of evaporation is key to allowing large, well-ordered crystals to form. This is typically achieved by covering the container with a perforated film or using a narrow-necked vessel.
Experimental Protocol:
-
Solution Preparation: Prepare a nearly saturated solution of the purified N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complex in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Gentle warming can be used to aid dissolution, but care should be taken to avoid decomposition.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vessel with a lid or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Incubation: Place the vessel in a vibration-free and temperature-stable environment.
-
Monitoring and Harvesting: Monitor the vessel for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Workflow for Slow Evaporation:
Caption: Workflow for the Slow Evaporation Crystallization Method.
Vapor Diffusion Method
This technique is particularly effective when only small amounts of the complex are available.[8] It involves the slow diffusion of a vapor of a "poor" solvent (anti-solvent) into a solution of the complex in a "good" solvent, gradually reducing the solubility of the complex and inducing crystallization.
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent Pair: The "good" solvent should readily dissolve the complex, while the "poor" solvent (anti-solvent) should be miscible with the good solvent but cause the complex to precipitate. The anti-solvent should also be more volatile than the good solvent.[8] For copper complexes soluble in polar solvents like DMF or pyridine, a less polar anti-solvent like diethyl ether can be effective.[3]
-
Controlled Diffusion: The slow diffusion of the anti-solvent vapor into the solution of the complex is critical for promoting the growth of well-defined crystals rather than an amorphous precipitate. Sealing the system ensures that this process is gradual.
Experimental Protocol:
-
Solution Preparation: Dissolve the N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complex in a minimal amount of a "good" solvent (e.g., DMF, pyridine) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed vessel (e.g., a jar or beaker with a tight-fitting lid). Add a small amount of the "poor" solvent (anti-solvent, e.g., diethyl ether, pentane, or hexane) to the bottom of the larger vessel, ensuring the level is below the top of the inner vial.
-
Incubation: Seal the outer vessel and leave it undisturbed in a location with a stable temperature.
-
Monitoring and Harvesting: Crystals will typically form in the inner vial over several days to weeks. Once formed, carefully remove the inner vial, decant the supernatant, and harvest the crystals.
Workflow for Vapor Diffusion:
Caption: Workflow for the Vapor Diffusion Crystallization Method.
Liquid-Liquid (Solvent) Diffusion / Layering Method
In this method, a solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.
Causality Behind Experimental Choices:
-
Solvent System and Density: Similar to vapor diffusion, a solvent/anti-solvent pair is required. However, for layering, the solvent containing the complex should be denser than the anti-solvent to allow for the formation of a stable interface.
-
Careful Layering: The gentle addition of the anti-solvent is crucial to prevent mixing and to create a sharp interface. This allows for slow diffusion and controlled crystal growth.
Experimental Protocol:
-
Solution Preparation: Prepare a concentrated solution of the N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complex in a small volume of a relatively dense "good" solvent (e.g., DMF).
-
Setup: Place the solution in the bottom of a narrow container, such as a test tube or an NMR tube.
-
Layering: Carefully and slowly add a less dense, miscible "poor" solvent (e.g., ethanol, diethyl ether) down the side of the tube to form a distinct layer on top of the complex solution.
-
Incubation: Cap the tube and allow it to stand undisturbed.
-
Monitoring and Harvesting: Crystals will form at the interface of the two solvents. Once they have grown to a suitable size, they can be harvested by carefully removing the solvent layers.
Workflow for Liquid-Liquid Diffusion:
Caption: Workflow for the Liquid-Liquid Diffusion Crystallization Method.
Data Presentation: Comparative Overview of Crystallization Methods
| Method | Principle | Advantages | Disadvantages | Recommended Solvents/Anti-solvents |
| Slow Evaporation | Gradual increase in concentration through solvent removal. | Simple setup, can produce large crystals. | Not suitable for volatile or unstable compounds. Can be slow. | Solvents: Methanol, Ethanol, Acetonitrile, DMF. |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the complex solution. | Excellent for small quantities, good control over supersaturation. | Requires careful selection of solvent/anti-solvent pair. | Solvent: DMF, Pyridine. Anti-solvent: Diethyl ether, Hexane. |
| Liquid-Liquid Diffusion | Slow diffusion at the interface of a layered complex solution and an anti-solvent. | Good for moderately soluble compounds, can yield high-quality crystals. | Requires careful layering, potential for mixing. | Solvent: DMF. Anti-solvent: Ethanol, Diethyl ether. |
Troubleshooting and Advanced Considerations
-
Oiling Out: If the complex separates as an oil instead of crystals, it is an indication that the supersaturation was reached too quickly or at a temperature where the solubility is too high. Try using a more dilute solution, a slower evaporation/diffusion rate, or a different solvent system.
-
Microcrystals: The formation of very small crystals suggests a high rate of nucleation. To encourage the growth of larger crystals, reduce the number of nucleation sites by using highly purified complex and filtered solvents. Also, slow down the rate of crystallization.
-
No Crystals: If no crystals form, the solution may not have reached supersaturation. Try increasing the initial concentration or using a more effective anti-solvent.
-
Co-crystallization: In some cases, the addition of a co-former can facilitate crystallization by providing a more stable crystal lattice through intermolecular interactions such as hydrogen bonding.[6]
Conclusion
The crystallization of N-ethoxycarbonyl-N'-(pyridin-2-yl)thiourea copper complexes is a crucial step in their characterization and development as potential therapeutic agents. The methods of slow evaporation, vapor diffusion, and liquid-liquid diffusion provide robust and adaptable approaches to obtaining single crystals suitable for X-ray diffraction. Success in crystallization often requires systematic screening of various solvents, concentrations, and temperatures. The protocols and principles outlined in this guide, based on established practices for similar copper complexes, offer a strong foundation for researchers and drug development professionals to achieve their crystallization goals.
References
-
Synthesis, Characterization And Antitumor Activity Of Copper(II) Complexes, [CuL2] [HL1-3=N,N-Diethyl-N'-(R-Benzoyl)Thiourea (R=H, o-Cl and p-NO2)]. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Vapor-Diffusion-Mediated Single Crystal-to-Single Crystal Transformation of a Discrete Dimeric Copper(II) Complex to a Tetrameric One. (n.d.). ACS Publications. Retrieved from [Link]
-
Scheme 2: Synthesis of acyl thiourea compounds and their Copper(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Copper Complexes with the N-(2,6-Diisopropylphenyl)-N'-Acylthiourea Ligands. (2025, October 18). ResearchGate. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
How to grow crystals of Metal complexes of Copper? (2021, September 11). ResearchGate. Retrieved from [Link]
-
Structural Diversity of Copper(II) Complexes with N-(2-Pyridyl)Imidazolidin-2-Ones(Thiones) and Their in Vitro Antitumor Activity. (2014, October 23). MDPI. Retrieved from [Link]
-
Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole ligand. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Tailor-made synthesis of copper complexes with different crystalline structures. (2022, March 14). Universitat Autònoma de Barcelona. Retrieved from [Link]
-
Synthesis, vibrational spectra and X-ray structures of copper(I) thiourea complexes. (2014, June 24). ScienceDirect. Retrieved from [Link]
-
Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions. (2022, December 15). ISCA. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. (2023, October 16). MDPI. Retrieved from [Link]
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]
-
Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea. (2003, July 15). PubMed. Retrieved from [Link]
-
A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (n.d.). SciELO México. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization And Antitumor Activity Of Copper(II) Complexes, [CuL2] [HL1-3=N,N-Diethyl-N'-(R-Benzoyl)Thiourea (R=H, o-Cl and p-NO2)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. unifr.ch [unifr.ch]
Spectroscopic Characterization of Acylthiourea Metal Chelates: An Application Guide
Introduction: The Versatility of Acylthioureas in Coordination Chemistry
Acylthioureas are a fascinating class of organic ligands renowned for their flexible coordination chemistry. The presence of both hard (oxygen) and soft (sulfur) donor atoms, along with nitrogen atoms, allows them to bind to a wide variety of metal ions in different modes.[1] This versatility has led to their extensive investigation in diverse fields, including the development of new metal-based pharmaceuticals, catalysis, and materials science.[1][2] The formation of metal chelates with acylthioureas often leads to enhanced biological activity compared to the free ligands, making their characterization a critical step in drug discovery and development.[2][3][4]
This comprehensive guide provides detailed protocols and insights into the spectroscopic techniques used to characterize acylthiourea metal chelates. It is designed for researchers, scientists, and drug development professionals seeking to confirm complex formation, elucidate coordination modes, and understand the structural features of these important compounds.
Principle of Chelation: A Visual Representation
Acylthiourea ligands can coordinate to metal ions in several ways, primarily as monodentate or bidentate ligands. In monodentate coordination, the ligand binds to the metal center exclusively through the sulfur atom. In the more common bidentate mode, the ligand forms a stable chelate ring by coordinating through both the carbonyl oxygen and the thiocarbonyl sulfur atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the acylthiourea backbone, and the reaction conditions.
Figure 1: General representation of bidentate chelation of a metal ion by an acylthiourea ligand.
Experimental Workflow for Spectroscopic Characterization
A systematic approach is crucial for the unambiguous characterization of newly synthesized acylthiourea metal chelates. The following workflow outlines the key spectroscopic techniques and their logical sequence.
Figure 2: A typical experimental workflow for the synthesis and spectroscopic characterization of acylthiourea metal chelates.
Detailed Application Notes and Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the acylthiourea ligand. Changes in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation provide direct evidence of metal-ligand bond formation.
Protocol:
-
Sample Preparation: Prepare KBr pellets of the free acylthiourea ligand and the synthesized metal complex. Ensure the samples are thoroughly dried to avoid interference from water molecules.
-
Data Acquisition: Record the FT-IR spectra of both the ligand and the complex over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
ν(N-H) Vibrations: The N-H stretching vibrations, typically observed around 3200-3000 cm⁻¹, may shift or disappear upon deprotonation and coordination.[5][6]
-
ν(C=O) Vibrations: A shift of the carbonyl stretching frequency to a lower wavenumber (typically 1650-1700 cm⁻¹) is indicative of coordination through the oxygen atom.[6]
-
ν(C=S) Vibrations: A shift of the thiocarbonyl stretching frequency (around 1150-1250 cm⁻¹) to a lower wavenumber suggests coordination through the sulfur atom.[5][6]
-
New Bands: The appearance of new bands in the low-frequency region (below 500 cm⁻¹) can be attributed to the formation of M-O and M-S bonds.
-
Data Interpretation Table:
| Functional Group | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Chelation | Implication |
| N-H | 3200-3000 | Shift or disappearance | Involvement of N in coordination or deprotonation |
| C=O | 1700-1650 | Shift to lower frequency | Coordination via carbonyl oxygen |
| C=S | 1250-1150 | Shift to lower frequency | Coordination via thiocarbonyl sulfur |
| M-O / M-S | - | Appearance of new bands (500-400) | Formation of metal-ligand bonds |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The formation of a metal complex alters the electronic environment of the acylthiourea ligand, leading to shifts in the absorption bands.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the free ligand and the metal complex in a suitable solvent (e.g., DMSO, DMF, or methanol).
-
Data Acquisition: Record the UV-Vis spectra of the solutions over a range of 200-800 nm.
-
Spectral Analysis:
-
Intra-ligand Transitions: The bands in the UV region (200-400 nm) are typically due to π→π* and n→π* transitions within the acylthiourea ligand. These bands may exhibit a bathochromic (red) or hypsochromic (blue) shift upon complexation.[7][8]
-
Charge Transfer Bands: The formation of metal-ligand bonds can give rise to new absorption bands, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
-
d-d Transitions: For transition metal complexes, weak absorption bands may be observed in the visible region due to d-d electronic transitions within the metal ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic acylthiourea metal chelates in solution. Chemical shift changes of protons and carbons near the coordination sites provide strong evidence of complexation.
Protocol:
-
Sample Preparation: Dissolve the free ligand and the metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹H NMR:
-
N-H Protons: The signals for the N-H protons, which are typically broad, may shift significantly downfield or disappear upon coordination and/or deprotonation.[5][6]
-
Aromatic/Aliphatic Protons: Protons on the R and R' groups adjacent to the coordination sites will experience changes in their chemical shifts.
-
-
¹³C NMR:
-
Data Interpretation Table:
| Nucleus | Typical Chemical Shift (ppm) - Free Ligand | Expected Shift upon Chelation | Implication |
| ¹H (N-H) | 9.0 - 13.0 | Downfield shift or disappearance | Involvement in coordination/deprotonation |
| ¹³C (C=O) | 160 - 180 | Downfield shift | Coordination via oxygen |
| ¹³C (C=S) | 175 - 190 | Upfield shift | Coordination via sulfur |
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the molecular weight of the metal complex and to confirm its stoichiometry. Fragmentation patterns can also provide structural information.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent.
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Spectral Analysis:
-
Molecular Ion Peak: The presence of a peak corresponding to the molecular weight of the expected complex confirms its formation.
-
Isotopic Pattern: The observed isotopic distribution pattern for the molecular ion peak should match the theoretical pattern calculated based on the natural abundance of the isotopes of the metal and other elements in the complex.
-
Fragmentation: Analysis of the fragmentation pattern can help to elucidate the structure and connectivity of the complex.[9]
-
Conclusion: A Synergistic Approach to Characterization
The robust characterization of acylthiourea metal chelates requires a multi-faceted spectroscopic approach. No single technique can provide a complete picture; rather, the data from FT-IR, UV-Vis, NMR, and mass spectrometry are complementary and, when taken together, allow for the unambiguous determination of the structure and coordination mode of these versatile compounds. This detailed understanding is paramount for advancing their application in medicinal chemistry and other scientific disciplines.
References
- Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing.
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC.
- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India.
- Synthesis of the acylthiourea ligands and their Cu(I) complexes. ResearchGate.
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PMC.
- Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. PMC.
- Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. ACS Publications.
- N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. PMC.
- (PDF) Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate.
- Experimental and Theoretical DFT Study of Cu(I)/N,N-Disubstituted-N′-acylthioureato Anticancer Complexes: Actin Cytoskeleton and Induction of Death by Apoptosis in Triple-Negative Breast Tumor Cells. ACS Publications.
- Heavy metal complexation by N-acyl(thio)urea-functionalized cavitands: Synthesis, extraction and potentiometric studies. ResearchGate.
- Acyl thiourea-based metal complexes of Ni, Pt and Pd. ResearchGate.
- Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. ResearchGate.
- UV‐vis spectra were monitored at different time intervals during the... ResearchGate.
Sources
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Selective Solvent Extraction of Palladium(II) Using N-Benzoyl-N'-(2-pyridyl)thiourea Derivatives
Abstract
This application note details a robust protocol for the selective extraction and recovery of Palladium(II) from acidic chloride media using N-benzoyl-N'-(2-pyridyl)thiourea (BPTU) and its lipophilic derivatives. Unlike traditional solvating extractants (e.g., TBP) or ion exchangers (e.g., Aliquat 336), pyridyl thiourea ligands utilize a chelating mechanism driven by the Hard-Soft Acid-Base (HSAB) principle. This guide provides a complete workflow from ligand synthesis to metal stripping, emphasizing the separation of Pd(II) from Pt(IV) and base metals.
Introduction & Mechanistic Basis
The Challenge
Palladium (Pd) and Platinum (Pt) often coexist in leach liquors (from mining or spent catalyst recycling). Their separation is difficult due to similar chlorocomplex chemistries (
The Pyridyl Thiourea Solution
Pyridyl thiourea derivatives function as bidentate (N,S) chelating ligands .
-
Thione Sulfur (C=S): Acts as a soft donor, showing extremely high affinity for soft acids like Pd(II).
-
Pyridyl Nitrogen: Provides a secondary coordination site, forming a stable six-membered chelate ring upon complexation.
-
Acyl/Benzoyl Group: Increases the acidity of the thioamide proton, facilitating deprotonation and inner-sphere coordination.
Selectivity Logic: Pd(II) is kinetically labile (fast ligand exchange), allowing it to rapidly form the inner-sphere chelate
Chemical Synthesis of the Ligand
Note: Commercially available ligands may be expensive. In-house synthesis is cost-effective and scalable.
Target Ligand: N-benzoyl-N'-(2-pyridyl)thiourea (BPTU)
Reagents
-
Benzoyl chloride (
99%) -
Ammonium thiocyanate (NH
SCN) -
2-Aminopyridine[2]
-
Solvent: Anhydrous Acetone or Acetonitrile
Synthesis Protocol
-
Activation: Dissolve NH
SCN (1.1 eq) in acetone. Add Benzoyl chloride (1.0 eq) dropwise at room temperature.-
Reaction:
-
Observation: White precipitate (NH
Cl) forms immediately.
-
-
Filtration: Stir for 30 mins. Filter off the NH
Cl solid. The filtrate contains the reactive Benzoyl Isothiocyanate . -
Coupling: Add 2-Aminopyridine (1.0 eq) to the filtrate. Reflux for 2 hours or stir at RT for 6 hours.
-
Isolation: Pour the reaction mixture into ice-cold water. The product (BPTU) precipitates as a pale yellow solid.
-
Purification: Recrystallize from Ethanol/DMF (1:1).
-
Yield: Typically 70-85%.
-
Characterization: Melting point ~140-142°C.
-
Solvent Extraction Protocol
Experimental Setup
-
Aqueous Phase (Feed): 100 ppm Pd(II) in 0.1 M - 6.0 M HCl.
-
Organic Phase: 0.01 M - 0.05 M BPTU in Chloroform or Toluene (with 5% Decanol as modifier if using Toluene).
-
Phase Ratio (A/O): 1:1 (typically 10 mL each).
Workflow Diagram (DOT)
Figure 1: Process flow for the selective extraction of Palladium using BPTU ligands.
Step-by-Step Procedure
Step 1: Extraction (Forward)
-
Combine 10 mL of Aqueous Feed and 10 mL of Organic Phase in a separation funnel or screw-cap vial.
-
Agitation: Shake mechanically for 30 minutes at 25°C.
-
Note: Pd equilibrium is reached quickly (<15 min). Extended shaking (>2 hrs) may increase Pt(IV) co-extraction via ion-pair formation.
-
-
Separation: Allow phases to settle (approx. 5-10 mins). Centrifuge if emulsion forms.
-
Collect the Organic Phase (bottom layer if Chloroform, top if Toluene).
Step 2: Scrubbing (Impurity Removal)
-
Purpose: To remove physically entrained aqueous droplets or weakly co-extracted base metals (Fe, Cu).
-
Contact the Loaded Organic Phase with fresh 0.1 M HCl (A/O = 1:5).
-
Shake for 5 minutes. Discard the aqueous scrub solution.
Step 3: Stripping (Back-Extraction)
-
Mechanism:[3][4][5][6] Thiourea is a stronger S-donor than BPTU and is water-soluble. It displaces the BPTU ligand, pulling Pd back into the aqueous phase as
.
-
Prepare Stripping Agent: 0.5 M Thiourea in 1.0 M HCl .
-
Contact Loaded Organic Phase with Stripping Agent (A/O = 1:1).
-
Shake for 15-30 minutes.
-
Collect Aqueous Phase. This contains the purified Palladium.
Data Analysis & Performance Metrics
Quantification
Analyze metal concentrations in the Feed (
-
Organic concentration (
) is calculated by mass balance: .
Key Calculations
| Parameter | Formula | Interpretation |
| Distribution Ratio (D) | Measure of extraction strength. | |
| Extraction Efficiency (%E) | Percentage of metal recovered in one stage. | |
| Separation Factor ( | Selectivity. |
Expected Performance Data (Typical)
-
Pd(II) Extraction: >98% at 1.0 M HCl.[7]
-
Pt(IV) Co-extraction: <5% (under kinetic control < 30 min).
-
Base Metals (Fe, Ni, Cu): Negligible extraction (
).
Optimization & Troubleshooting
Effect of Acidity (HCl Concentration)[5]
-
Low Acid (<0.1 M): Risk of Pd hydrolysis.
-
Optimal (0.5 - 2.0 M): High extraction efficiency. BPTU is protonated (
) but Pd displaces the proton to form neutral species. -
High Acid (>4.0 M): Extraction may decrease due to competition from chloride ions (
stability increases) or protonation of the pyridine ring preventing coordination.
Diluent Choice
-
Chloroform: Excellent solubility for BPTU complexes; high density facilitates phase separation. Safety Warning: Carcinogenic.
-
Toluene + Modifier: Industrial alternative. Requires a phase modifier (e.g., 10% Decanol or TBP) to prevent "third phase" formation (precipitation of the metal-ligand complex).
Coordination Mechanism Visualization
Figure 2: Square planar coordination of Pd(II) by two BPTU ligands via S and Pyridyl-N donors.
Safety & Waste Management (HSE)
-
Thiourea: Suspected carcinogen. Handle with gloves and in a fume hood.
-
Heavy Metals: All raffinates containing Pt/Pd/Cr must be disposed of as hazardous heavy metal waste.
-
Solvents: Chloroform is a halogenated solvent (segregate waste). Toluene is flammable.
References
-
Rosocka, M. R. (2021).[8] Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. National Institutes of Health (PMC). Link
-
Chang, J., Huang, Z., & Xi, M. (2011).[9] Solvent Extraction of Palladium(II) from Hydrochloric Acid Solution Using Octyl Benzothiazolyl Sulfide. Asian Journal of Chemistry. Link
-
Paiva, A. P. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI Resources. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. Link
-
Foreman, M. R. S. (2023). Ditopic Extractants to Separate Palladium(II) and Platinum(IV) Chloridometalates via Inner or Outer Sphere Binding. ResearchGate. Link
Sources
- 1. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Mutual Separation of Palladium (II), Platinum (IV), and Rhodium (III) Using Aliphatic Primary Amines [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
In vitro antibacterial testing of ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
Application Note: In Vitro Antibacterial Profiling of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
Executive Summary
This guide details the standardized protocols for evaluating the antibacterial efficacy of This compound . This molecule belongs to the acyl thiourea class, a pharmacophore distinguished by its ability to act as a bidentate ligand for metal chelation and a hydrogen-bond donor/acceptor system.[1]
Unlike simple antibiotics, this compound often exhibits activity via metal sequestration (depriving bacteria of essential Cu²⁺ or Fe³⁺) or direct inhibition of metalloenzymes (e.g., urease, DNA gyrase). Consequently, standard protocols must be adapted to account for solvent compatibility (DMSO) and cation-adjusted media to prevent false negatives.
Compound Handling & Physicochemical Properties
Chemical Structure: The molecule features a central thiourea bridge ($ -NH-CS-NH- $) flanked by a pyridine ring and an ethoxycarbonyl group.
-
IUPAC Name: Ethyl N-[(pyridin-2-ylamino)carbonothioyl]carbamate
-
Molecular Weight: ~225.27 g/mol
-
Solubility Profile: Poorly soluble in water; highly soluble in DMSO and DMF.
Critical Handling Note:
WARNING: Acyl thioureas are susceptible to hydrolysis in highly acidic or basic environments. Stock solutions must be prepared in anhydrous DMSO and stored at -20°C. Avoid aqueous dilutions until the moment of the assay to prevent precipitation.
Protocol A: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI M07-A10 Standard) Objective: Determine the lowest concentration that inhibits visible bacterial growth.
Reagents & Materials
-
Test Compound: this compound (Purity >98%).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Note: Ensure
(20-25 mg/L) and (10-12.5 mg/L) levels are correct, as this compound’s activity is sensitive to divalent cation concentrations.
-
-
Bacterial Strains:
-
Gram-Positive:Staphylococcus aureus ATCC 29213 (QC Strain).
-
Gram-Negative:Escherichia coli ATCC 25922 (QC Strain).
-
-
Indicator (Optional): Resazurin (0.01%) for colorimetric readout.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 10 mg of compound in 1 mL of 100% DMSO to yield a 10,000 µg/mL stock.
-
Why? High concentration allows for large dilution steps, minimizing final DMSO toxicity.
-
-
Intermediate Dilution:
-
Dilute the stock 1:10 in CAMHB to obtain 1,000 µg/mL (10% DMSO).
-
Immediate Action: Use this intermediate immediately for the plate setup to avoid precipitation.
-
-
Plate Setup (96-Well):
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of the 1,000 µg/mL intermediate to column 1.
-
Perform 2-fold serial dilutions from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Final Range: 1000 µg/mL to 1.95 µg/mL.
-
Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).
-
-
Inoculation:
-
Prepare a
McFarland bacterial suspension ( CFU/mL). -
Dilute 1:150 in CAMHB.
-
Add 100 µL of this inoculum to wells in columns 1–11.
-
Final Test Concentration: The addition of inoculum dilutes the compound by half (Range: 500 – 0.97 µg/mL).
-
Final DMSO: < 0.5% (Safe for most bacteria).
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: Record the MIC as the lowest concentration with no visible turbidity.
-
Workflow Visualization
Figure 1: Standardized Broth Microdilution Workflow for Hydrophobic Compounds.
Protocol B: Mechanism of Action (Chelation Rescue)
Rationale: Acyl thiourea derivatives often act by chelating metals required for bacterial metalloenzymes (e.g., Peptide Deformylase or Methionine Aminopeptidase). If the compound kills bacteria by stealing their copper or iron, adding excess metal should "rescue" the bacteria.
Methodology:
-
Determine MIC: Establish the MIC of the compound against S. aureus (e.g., let's assume it is 8 µg/mL).
-
Prepare Rescue Plates:
-
Plate A: Standard MIC setup (Control).
-
Plate B: Supplemented with
. -
Plate C: Supplemented with
.
-
-
Run Assay: Perform the MIC protocol as described above.
-
Interpretation:
-
If MIC shifts from 8 µg/mL (Plate A) to >64 µg/mL (Plate B or C), the mechanism is metal-dependent inhibition .
-
Mechanism Visualization
Figure 2: Proposed Mechanism of Action via Metal Ion Sequestration.
Data Interpretation & Expected Results
The following table summarizes typical outcomes for acyl thiourea derivatives based on literature precedents.
| Parameter | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Interpretation |
| MIC Range | 2 – 16 µg/mL | 32 – >128 µg/mL | Gram-positives are more susceptible due to the lack of an outer membrane, which often excludes hydrophobic thioureas. |
| MBC/MIC Ratio | N/A | A ratio | |
| DMSO Tolerance | < 2% v/v | < 2% v/v | Ensure solvent control wells show full growth. |
Troubleshooting:
-
Precipitation in wells: The compound has crashed out. Repeat using a lower starting concentration or higher % of DMSO (up to 2% is acceptable for robust strains, but must be validated).
-
Color interference: Acyl thioureas can sometimes form colored complexes with media components. Use Resazurin (blue-to-pink reduction) for a clearer endpoint.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI document M07-A10.[2][3]
-
Saeed, A., et al. (2014). Synthesis, characterization and antibacterial activity of some new 1-(1-naphthoyl)-3-(substituted phenyl)-thiourea derivatives. Journal of Chemistry.
-
Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against Neisseria meningitidis. Journal of Medicinal Chemistry. (Foundational work on pyridine-thiourea pharmacophores).
-
Li, X., et al. (2012). Design, synthesis and antibacterial evaluation of novel N-acyl-N'-pyridylthiourea derivatives. European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of Pyridyl Thiourea Ligands
Subject: Overcoming Aqueous Solubility Barriers for Pyridyl Thiourea Derivatives ID: TS-GUIDE-PTL-001 Status: Active Last Updated: February 24, 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Core Challenge: Pyridyl thiourea ligands often exhibit "Brick Dust" physicochemical properties—high melting points and high crystal lattice energy. This is driven by a dual mechanism:
-
Lipophilicity: The aromatic pyridine ring and hydrophobic substituents increase
. -
Intermolecular Hydrogen Bonding: The thioamide moiety (
) forms strong intermolecular hydrogen bond networks in the solid state, resisting dissolution in water.
The Solution Architecture: To solubilize these ligands without compromising their chemical integrity (e.g., avoiding oxidation to ureas), you must disrupt these lattice forces using one of three validated strategies: Protonation (pH) , Cosolvency , or Host-Guest Complexation .
Strategic Decision Matrix
Before selecting a protocol, determine your downstream application. Biological assays have strict solvent limits (e.g., <1% DMSO), whereas synthetic coordination chemistry allows for broader solvent tolerance.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Method A: pH Manipulation (The Proton Switch)
Mechanism:
The pyridine nitrogen is a weak base (
Protocol: In Situ Salt Formation
-
Suspend: Weigh the ligand and suspend in water (it will likely float or sink as a solid).
-
Titrate: Add 1.0 M HCl or Methanesulfonic Acid (MsOH) dropwise under vigorous stirring.
-
Expert Note:Methanesulfonic acid often yields higher solubility salts (mesylates) than HCl due to the larger counter-ion disrupting packing forces [6].
-
-
Equilibrate: Stir for 30 minutes. If the solution clears, filter through a 0.22
PVDF filter. -
Back-Titrate (Optional): If the final pH is too low for your assay, slowly back-titrate with NaOH. Warning: The ligand will precipitate immediately upon reaching its
(usually near pH 6).
Data: pKa Impact on Solubility
| Species | Approx. pKa | Solubility State (pH 7.4) | Solubility State (pH 2.0) |
|---|---|---|---|
| Pyridine Nitrogen | ~5.3 [9] | Neutral (Insoluble) | Cationic (Soluble) |
| Thiourea Sulfur | ~ -1.0 (Protonation) | Neutral | Neutral |[1]
Method B: Cosolvent Systems & The "DMSO Trap"
Mechanism: Organic cosolvents reduce the dielectric constant of the medium, making it more favorable for the lipophilic ligand.
The "DMSO Trap" (Critical Warning): While DMSO is the universal solvent, DMSO is an oxidant . In the presence of strong acids or Lewis acids (metals), DMSO can oxidize thioureas to ureas or thiadiazoles [7, 10]. This fundamentally alters your ligand's structure and binding affinity.
Safe Protocol: The "Dropwise Shock" Method To avoid "crashing out" (precipitation) when diluting a stock solution into aqueous media:
-
Stock Prep: Dissolve ligand in 100% DMSO (fresh, anhydrous) at
the final concentration. -
Vortexing: Have the aqueous buffer vortexing before addition.
-
Injection: Inject the DMSO stock sub-surface into the vortexing buffer.
-
Why? Adding water to DMSO generates heat and local supersaturation, causing precipitation. Adding DMSO to water dissipates the solvent rapidly.
-
Recommended Cosolvent Limits
| Solvent | Bio-Assay Limit | Chemical Stability Risk | Notes |
|---|---|---|---|
| DMSO | < 0.1 - 1% | High (Oxidation) | Use degassed DMSO; avoid low pH storage. |
| Ethanol | < 5% | Low | Poor solubilizer for rigid thioureas. |
| PEG-400 | < 10% | Low | Excellent for "Brick Dust" molecules. |
Method C: Cyclodextrin Complexation (The Supramolecular Shield)
Mechanism:
Hydroxypropyl-
Protocol: Higuchi-Connors Phase Solubility Study
This protocol determines the stability constant (
Figure 2: Workflow for determining the optimal cyclodextrin concentration using the Higuchi-Connors method.
Calculations:
Plot
Troubleshooting & FAQs
Q1: My ligand dissolves in DMSO, but precipitates immediately upon adding to the cell culture media.
-
Diagnosis: You hit the "Metastable Zone." The ligand concentration exceeds its aqueous solubility limit, and the rapid change in solvent polarity forced precipitation.
-
Fix:
-
Reduce the final concentration.
-
Switch to Method C (Cyclodextrin) . Pre-complexing the ligand with 2-equivalent HP-
-CD before adding to the media often prevents precipitation.
-
Q2: The solution turned yellow/orange after sitting in DMSO overnight.
-
Diagnosis: Oxidation.[2][3][4] Thioureas are sulfur-rich; DMSO is an oxygen donor. You likely formed a disulfide dimer or a thiadiazole derivative [7].
-
Fix: Prepare DMSO stocks immediately before use. Do not store pyridyl thioureas in DMSO for >24 hours.
Q3: Can I use this ligand for metal coordination (e.g., Ruthenium) in water?
-
Diagnosis: Competition. If you use Method A (Acidification), the proton (
) competes with the metal ( ) for the pyridine nitrogen. -
Fix: Use a mixed solvent system (Water/Methanol 1:1) instead of acidification. The alcohol helps solubilize the ligand without blocking the coordination site [8].
References
-
Vertex AI Search. (2025). Inclusion Complex of Thiourea Substrate with Hydroxypropyl-beta-cyclodextrin. ResearchGate. 5
-
Munteanu, G., et al. (2020). Inclusion Complexes of Some Thiourea Derivatives in Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. 2
-
Higuchi, T., & Connors, K. A. (1965).[6] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. 7
-
Loftsson, T., et al. (2005). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences. 1
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. 6
-
Kuminek, G., et al. (2016). Solubility Enhancement of Poorly Water-Soluble Drugs. Recent Trends in Solubility Enhancement Techniques. 8
-
Organic Chemistry Portal. (2023). Dimethyl sulfoxide (DMSO) Oxidation Reactions. 4
-
MDPI. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes. 9
-
Williams, R. (2022). pKa Values Table: Inorganic & Organic Acids. 10
-
Dotsenko, V. V., et al. (2014). Oxidation of Thioamides with the DMSO-HCl System. ResearchGate. 11
Sources
- 1. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Dimethyl sulfoxide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Higuchi and Connors, "Phase-Solubility Techniques,", 1964 | Kenneth Spencer Research Library Archival Collections [archives.lib.ku.edu]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
Preventing desulfurization during thiourea metal complexation
Technical Support Center: Preventing Desulfurization in Thiourea Metal Complexation
Introduction: The Stability Paradox
Thiourea (
This guide provides the mechanistic understanding and experimental protocols required to arrest this decomposition and isolate high-purity coordination complexes.
Part 1: Mechanism & Root Causes (FAQ)
Q: Why does my reaction turn black/brown immediately upon heating? A: You are witnessing the Hydrolytic Desulfurization Cascade . Thiourea is metastable in aqueous solution. In the presence of Lewis acidic metal ions and heat (or base), the carbon-sulfur double bond is attacked by water or hydroxide.
-
Pathway A (Desired): The metal binds to the sulfur (
), stabilizing the thione form. -
Pathway B (Undesired): Hydrolysis cleaves the
bond, generating cyanamide ( ) and hydrogen sulfide ( ). The immediately reacts with the metal to form black metal sulfide ( ).
Q: Does pH really matter if I am using neutral water? A: Yes. Even slightly alkaline conditions (pH > 7.5) accelerate hydrolysis exponentially. Furthermore, many metal salts are acidic; if you neutralize them with strong bases (NaOH/KOH) to prevent metal hydroxide precipitation, you inadvertently trigger thiourea decomposition.
Q: Why is Copper (Cu) specifically problematic?
A: Copper introduces a Redox Instability alongside hydrolysis.
Part 2: Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between stable complexation and irreversible desulfurization.
Figure 1: Kinetic competition between coordination (Green path) and desulfurization (Red path).
Part 3: Troubleshooting & Prevention Strategies
| Parameter | Recommended Condition | Scientific Rationale |
| pH Control | pH 1.0 – 3.0 | Acidic conditions protonate the amino groups, reducing the nucleophilicity of water toward the central carbon, inhibiting hydrolysis [1]. |
| Temperature | < 50°C | Hydrolysis is endothermic and entropy-driven. Keep synthesis temperatures low. If recrystallization requires heat, use rapid cooling. |
| Solvent | Ethanol, Methanol, or Acetone | Removing water eliminates the hydrolysis reagent. Most thiourea complexes crystallize well from alcoholic solutions [2]. |
| Ligand Ratio | Excess Thiourea (2:1 to 4:1) | Le Chatelier’s principle pushes the equilibrium toward the complex |
| Anion Selection | Chloride, Bromide, Sulfate | Avoid oxidizing anions (Nitrate, |
Part 4: Validated Experimental Protocol
Target: Synthesis of Bis(thiourea)lead(II) Chloride (
Materials
Step-by-Step Workflow
-
Pre-Acidification: Dissolve 1.0 mmol of
in 20 mL of boiling water. Crucial: Add 2-3 drops of 0.1 M HCl.-
Why? This suppresses the formation of
species which are precursors to sulfide formation.
-
-
Ligand Preparation: Dissolve 2.2 mmol (10% excess) of thiourea in 10 mL of warm water.
-
Controlled Addition: Slowly add the thiourea solution to the lead solution while stirring.
-
Observation: The solution should remain clear and colorless. If it turns yellow/brown, the pH is too high—add more HCl immediately.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature. Long, white needle-like crystals should form.
-
Troubleshooting: If no crystals form, the complex is too soluble. Cool in an ice bath or add ethanol as an antisolvent.
-
-
Filtration: Filter the crystals and wash with cold ethanol .
-
Avoid: Do not wash with water, as the complex can dissociate and hydrolyze on the filter paper if the local concentration drops.
-
Part 5: Characterization & Validation
How do you confirm you have the complex and not a mixture of salt and sulfur?
1. Infrared Spectroscopy (FT-IR)
-
C=S Stretch: Look for a shift to lower frequency (e.g., from 730 cm⁻¹ in free ligand to ~710 cm⁻¹ in complex). This confirms Metal-Sulfur bonding.
-
N-H Stretch: Look for a shift to higher frequency, indicating the nitrogen is not binding (it becomes more rigid due to the S-coordination).
2. Visual Inspection (The "Sulfur Test")
-
Pass: Crystals are white/colorless (for Pb, Zn, Cd) or distinctively colored (e.g., Ag-thiourea is often white/pale yellow).
-
Fail: Any grey, brown, or black discoloration indicates contamination with metal sulfides (
, ).
Part 6: Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing and fixing desulfurization issues.
References
-
Mechanism of Thiourea Hydrolysis: De Marco, G. et al. "Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides." ResearchGate. Available at: [Link]
-
Synthesis of Lead-Thiourea Complexes: Jadhao, S. Z. et al. "Synthesis and Structural Investigation of Zinc Metal-Ligand (Thiourea Derivative) Complexes." Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Redox Stability in Copper Complexes: Ali, I. et al. "Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions." Research Journal of Chemical Sciences. Available at: [Link]
-
Thiourea Stability in Acidic Media: Orgul, S. "Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media."[6] UBC Library Open Collections. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 5. jocpr.com [jocpr.com]
- 6. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Pyridyl and Benzoylthiourea Ligands
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, thiourea derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including potent anticancer effects. This guide provides an in-depth, comparative analysis of two prominent subclasses: pyridyl thioureas and benzoylthioureas. We will delve into their cytotoxic profiles, explore the underlying mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Thiourea Scaffold: A Privileged Structure in Cancer Research
The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability. The presence of N-H and C=S groups allows for diverse hydrogen bonding interactions, which are crucial for binding to biological targets.[1] This structural versatility has enabled the development of a vast library of derivatives with tailored pharmacological properties. Both pyridyl and benzoyl moieties, when appended to the thiourea core, have been shown to significantly influence the cytotoxic potential of the resulting ligands.
Pyridyl Thiourea Ligands: A Focus on Kinase Inhibition
The incorporation of a pyridine ring into the thiourea scaffold has yielded compounds with significant anticancer activity, often attributed to their ability to inhibit key enzymes in cellular signaling pathways.
Cytotoxic Activity
Pyridyl thiourea derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. For instance, certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have shown high antitumor activity against breast cancer cell lines such as MCF-7 and SkBR3, with IC50 values in the low micromolar range.[2] The pyridine moiety can act as a hydrogen bond acceptor, facilitating interactions with the active sites of target proteins.
Mechanism of Action: Targeting Cellular Kinases
A significant body of research points towards the inhibition of protein kinases as a primary mechanism of action for many pyridyl thiourea derivatives. These enzymes play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Several studies have identified specific kinase targets for pyridyl thiourea compounds:
-
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β): Certain pyridine-thiourea hybrids have been identified as dual inhibitors of CDK2 and GSK3β.[3] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.
-
Epidermal Growth Factor Receptor (EGFR) and HER2: Some pyridyl thiourea derivatives have shown inhibitory activity against EGFR and HER2, two key receptors involved in the proliferation of breast cancer cells.[2]
The cytotoxic effects of these compounds are often mediated by the induction of apoptosis, or programmed cell death. This is frequently accompanied by cell cycle arrest at specific phases, such as G1 or G2/M, preventing cancer cells from completing their division cycle.[3][4]
Benzoylthiourea Ligands: A Multifaceted Approach to Cytotoxicity
Benzoylthiourea ligands represent another major class of thiourea derivatives with significant anticancer potential. The benzoyl group, with its carbonyl moiety, offers additional points of interaction with biological targets, leading to a diverse range of cytotoxic mechanisms.
Cytotoxic Activity
Numerous studies have reported the potent cytotoxic effects of benzoylthiourea derivatives against various cancer cell lines, including those of the breast (MCF-7, T47D), colon (HCT116), and liver (HepG2).[2] The substitution pattern on the benzoyl ring can significantly impact the activity, with electron-withdrawing or lipophilic groups often enhancing cytotoxicity.
Mechanism of Action: Diverse Molecular Targets
The cytotoxic mechanisms of benzoylthiourea derivatives are varied and appear to involve multiple cellular targets:
-
Ribonucleotide Reductase: Some benzoylthiourea compounds have been shown to be effective inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[5]
-
EGFR and SIRT1: N-(4-t-butylbenzoyl)-N'-phenylthiourea has been identified as a dual inhibitor of EGFR and Sirtuin 1 (SIRT1), a protein involved in gene expression and apoptosis.[1]
-
Induction of Apoptosis: Similar to their pyridyl counterparts, benzoylthiourea derivatives are potent inducers of apoptosis.[6] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
-
Cell Cycle Arrest: Treatment with benzoylthiourea derivatives has been shown to cause cell cycle arrest at various phases, including the S phase and G2/M phase, thereby halting cell proliferation.[7][8]
Comparative Analysis: Pyridyl vs. Benzoylthiourea Ligands
While both classes of compounds exhibit significant cytotoxic potential, a comparative analysis reveals some key distinctions that can guide future drug design and development efforts.
| Feature | Pyridyl Thiourea Ligands | Benzoylthiourea Ligands |
| Primary Molecular Targets | Often target protein kinases (e.g., CDK2/GSK3β, EGFR, HER2)[2] | Exhibit a broader range of targets including enzymes like ribonucleotide reductase and EGFR/SIRT1[1] |
| Common Cytotoxic Mechanisms | Induction of apoptosis, cell cycle arrest (often at G1)[3] | Induction of apoptosis, cell cycle arrest (can occur at S or G2/M phases)[7][8] |
| Structure-Activity Relationship | The position of the nitrogen atom in the pyridine ring and substitution patterns influence activity. | Substituents on the benzoyl ring significantly modulate cytotoxicity. |
Rationale for Cell Line Selection: The use of cell lines such as MCF-7 (estrogen-receptor-positive breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) is standard practice in anticancer drug screening.[9][10][11] These cell lines represent different cancer types with distinct genetic backgrounds, allowing for the assessment of a compound's broad-spectrum activity and potential selectivity.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental and biological processes involved, the following diagrams illustrate a typical cytotoxicity assay workflow and a generalized apoptotic signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity of thiourea ligands using the MTT assay.
Caption: Generalized signaling pathway for the induction of apoptosis by thiourea derivatives.
Standardized Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Pyridyl or benzoylthiourea ligands
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiourea ligand in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package.
-
Conclusion and Future Directions
Both pyridyl and benzoylthiourea ligands have demonstrated significant promise as scaffolds for the development of novel anticancer agents. While pyridyl derivatives often exhibit their cytotoxicity through the targeted inhibition of protein kinases, benzoylthioureas appear to act through a more diverse range of mechanisms. The choice of which scaffold to pursue for further development will depend on the specific cancer type and the desired molecular target.
Future research should focus on the synthesis of hybrid molecules that combine the favorable features of both pyridyl and benzoyl moieties. Furthermore, in vivo studies are crucial to validate the in vitro cytotoxicity and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. A deeper understanding of their molecular targets and mechanisms of action will ultimately pave the way for the rational design of next-generation thiourea-based cancer therapeutics.
References
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-144. Available from: [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14(45), 32964-32981. Available from: [Link]
-
Norashikin, M. S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available from: [Link]
-
Ghorab, M. M., et al. (2020). Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. Journal of the Iranian Chemical Society, 17(8), 1957-1967. Available from: [Link]
-
Ruswanto, R., et al. (2017). Molecular docking of 1-benzoyl-3-methylthiourea as anti cancer candidate and its absorption, distribution, and toxicity prediction. Journal of Pharmaceutical Sciences and Research, 9(5), 680-684. Available from: [Link]
-
Mohamed, A. E., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2589. Available from: [Link]
-
Kesuma, D., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Magazine, 16(70), 364-371. Available from: [Link]
-
Daskalova, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8105. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthesis, Crystal Structure, Theoretical Analysis, Anticancer Properties, and Molecular Docking Study of a Dipyridyl Thiourea Compound. ChemistrySelect, 10(42), e202503215. Available from: [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(18), 5895. Available from: [Link]
-
Simamora, P., et al. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Journal of Applied Pharmaceutical Science, 12(9), 108-117. Available from: [Link]
-
Sapegin, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6214. Available from: [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
-
Ammar, Y. A., et al. (2018). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer... ResearchGate. Available from: [Link]
-
Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT, 13(2), 653-666. Available from: [Link]
-
Asghari, S., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC Advances, 13(1), 1-15. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. Available from: [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
-
Hafez, H. N., et al. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-127. Available from: [Link]
-
Kim, J., et al. (2023). Apoptosis Induction in HepG2 and HCT116 Cells by a Novel Quercetin-Zinc (II) Complex. Molecules, 28(24), 8196. Available from: [Link]
Sources
- 1. jppres.com [jppres.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 8. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Induction in HepG2 and HCT116 Cells by a Novel Quercetin-Zinc (II) Complex: Enhanced Absorption of Quercetin and Zinc (II) [mdpi.com]
Structural Validation of Pyridyl Thiourea Complexes: A Comparative Guide to Single-Crystal XRD Implementation
Executive Summary
Pyridyl thiourea derivatives are privileged pharmacophores in medicinal chemistry, widely utilized as kinase inhibitors, antiviral agents, and anion sensors. Their bioactivity is governed by a delicate structural equilibrium: thione-thiol tautomerism and intramolecular hydrogen bonding (IMHB) .
While solution-phase NMR is ubiquitous, it often fails to resolve rapid tautomeric exchange or define the precise 3D conformational "lock" induced by the pyridyl nitrogen. This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive validation method, contrasting it with spectroscopic alternatives and providing a field-tested protocol for structural elucidation.
Part 1: The Structural Challenge
The core challenge in characterizing pyridyl thioureas lies in their flexibility. The thiourea moiety (
-
Tautomeric Ambiguity: Does the molecule exist as the Thione (
) or the Thiol ( ) form? -
Conformational Isomerism: The rotation around the
bonds leads to syn/anti conformers (often categorized as S, U, M, Z forms). -
The Pyridyl "Lock": A critical intramolecular hydrogen bond (
) often planarizes the molecule, creating a "pseudo-macrocyclic" effect essential for receptor docking.
Why SC-XRD? Unlike NMR, which provides a time-averaged signal of these rapidly interconverting species, SC-XRD provides an atomic-resolution snapshot of the thermodynamically preferred solid-state conformation.
Part 2: Comparative Analysis (SC-XRD vs. Alternatives)
The following table objectively compares SC-XRD against standard spectroscopic methods for this specific application.
| Feature | Single-Crystal XRD | Solution NMR ( | FT-IR / Raman |
| Tautomer Identification | Definitive. Distinguishes Thione ( | Ambiguous. Rapid proton exchange often averages signals; | Indicative. Presence of |
| Conformational Analysis | Absolute. Resolves syn vs anti orientation and torsion angles. | Inferred. NOESY/ROESY can suggest proximity but cannot measure exact torsion angles. | None. Cannot determine 3D stereochemistry. |
| Hydrogen Bonding | Direct Visualization. Measures | Indirect. Downfield shift of | Qualitative. Broadening of |
| Sample State | Solid (Single Crystal required).[1] | Solution (Solvent effects may alter conformation). | Solid or Solution. |
| Throughput | Low (Days to Weeks for crystal growth).[2] | High (Minutes).[3] | High (Minutes). |
Part 3: Experimental Protocol
Standard Operating Procedure for Structural Validation
Phase 1: Synthesis & Crystallization (The Bottleneck)
The success of SC-XRD depends entirely on crystal quality. Pyridyl thioureas are prone to forming fibrous needles; obtaining block-like prisms requires controlled kinetics.
1. Synthesis:
-
React 2-aminopyridine with the appropriate isothiocyanate (e.g., benzoyl isothiocyanate) in dry acetone or ethanol.
-
Reflux for 2–4 hours.
-
Critical Step: Do not crash-precipitate rapidly. Cool slowly to room temperature to encourage initial nucleation.
2. Crystal Growth (Slow Evaporation Method):
-
Solvent System: Dissolve the crude solid in a semi-polar mixture. A 1:1 ratio of Dichloromethane (DCM) : Ethanol is highly effective for thioureas.
-
Vessel: Use a narrow scintillation vial inside a larger jar containing a less polar solvent (hexane) for vapor diffusion if evaporation fails.
-
Self-Validating Check: Examine crystals under a microscope with cross-polarizers. A good single crystal will extinguish light completely (turn black) every 90° of rotation. If it stays bright or shows "rainbow" patterns, it is a cluster/twin and unsuitable.
Phase 2: Diffraction Experiment
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Thiourea sulfur atoms exhibit high thermal motion (large thermal ellipsoids) at room temperature, which can artificially shorten bond lengths and obscure H-atom positions.
-
-
Resolution: Aim for
Å resolution or better to accurately refine hydrogen atoms.
Part 4: Data Interpretation & Validation Framework
To validate the structure as a Pyridyl Thiourea Thione , you must verify specific geometric parameters derived from the solved structure (CIF file).
The Bond Length "Litmus Test"
This is the most critical check to distinguish the Thione from the Thiol tautomer.
-
Thione Form (
): The bond length should be 1.67 – 1.72 Å . -
Thiol Form (
): The bond length would be > 1.75 Å (typically ~1.82 Å). -
Thiourea Core (
): Expect partial double bond character. Lengths should be 1.32 – 1.38 Å (shorter than a standard single bond of 1.47 Å).
Intramolecular Hydrogen Bonding (IMHB)
Verify the "Pyridyl Lock."
-
Look for the hydrogen on the thiourea nitrogen (
) pointing toward the pyridyl nitrogen ( ). -
Validation Metric: The
distance is typically 2.60 – 2.70 Å , significantly shorter than the sum of van der Waals radii (~3.10 Å). -
Planarity: Calculate the torsion angle between the pyridyl ring and the thiourea core. A near-zero torsion angle (< 10°) confirms the IMHB has planarized the molecule.
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for structural validation, highlighting the critical "Go/No-Go" checkpoints.
Figure 1: Decision tree for the structural validation of pyridyl thiourea complexes, emphasizing the critical bond-length verification step.
References
-
Kaminsky, W., et al. (2002).[4] "Synthesis and structures of two N,N'-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)-N'-benzoylthiourea." Journal of Molecular Structure, 605(1), 9–15.[4] Link
-
Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1–S19. Link
-
Sudha, S., et al. (2019). "Supramolecular self-assembly of new thiourea derivatives directed by intermolecular hydrogen bonds." Journal of Molecular Structure, 1178, 23-31. Link
-
Custodio, J. M. F., et al. (2017). "Tautomerism and NMR Spectroscopy." IntechOpen. Link
Sources
Comparative Guide: Thiourea vs. Urea Derivatives of Pyridine in DFT Studies
[1]
Executive Summary
This guide provides a technical comparison between N-(pyridin-2-yl)urea (PU) and N-(pyridin-2-yl)thiourea (PTU) derivatives. While both scaffolds are pivotal in medicinal chemistry and materials science, Density Functional Theory (DFT) studies reveal critical electronic divergences that dictate their application utility.
Key Takeaway:
-
Urea Derivatives (PU): Exhibit "harder" electronic character, higher stability, and preferential binding to hard electrophiles (e.g., oxo-philic receptors). Best suited for hydrogen-bond-driven supramolecular assemblies and kinase inhibition (e.g., VEGFR2).
-
Thiourea Derivatives (PTU): Characterized by "softer" polarizability, smaller HOMO-LUMO gaps, and superior charge-transfer capabilities. They outperform ureas in corrosion inhibition , heavy metal chelation , and nonlinear optical (NLO) applications.
Methodological Framework (The Protocol)
To ensure reproducibility and validity in comparative DFT studies, the following computational workflow is recommended. This protocol is self-validating through vibrational frequency analysis (absence of imaginary frequencies).
Recommended Computational Setup
-
Software: Gaussian 16 / ORCA 5.0
-
Functional:
-
Geometry/Energetics:B3LYP (Standard hybrid) or M06-2X (dispersion-corrected for stacking interactions).
-
Excited States/NLO:CAM-B3LYP or ωB97X-D (Long-range corrected).
-
-
Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is critical for the sulfur atom and H-bonding).
-
Solvation Model: IEFPCM or SMD (Water for bio-activity; DMSO for spectroscopy).
DOT Diagram: Computational Workflow
Figure 1: Standardized DFT workflow for comparative analysis of pyridine derivatives.
Structural & Electronic Comparison
The substitution of Oxygen (Urea) with Sulfur (Thiourea) induces profound electronic changes. The following data summarizes typical DFT-derived parameters (B3LYP/6-311++G(d,p) level).
Table 1: Comparative Electronic Parameters
| Parameter | Urea Derivative (PU) | Thiourea Derivative (PTU) | Physical Implication |
| Bond Length (C=X) | ~1.22 Å (C=O) | ~1.68 Å (C=S) | C=S is longer and weaker, facilitating polarization. |
| HOMO Energy | Lower (-6.5 eV) | Higher (-5.8 eV) | PTU is a better electron donor. |
| HOMO-LUMO Gap | Larger (~5.0 eV) | Smaller (~4.2 eV) | PTU is more reactive ("softer") and kinetically less stable. |
| Dipole Moment | High (Polar) | Higher (Hyper-polarizable) | PTU exhibits stronger long-range electrostatic interactions. |
| Chemical Hardness (η) | Hard | Soft | PTU adsorbs better on soft metal surfaces (Fe, Cu). |
Frontier Molecular Orbital (FMO) Analysis
-
Urea (PU): The HOMO is typically localized on the pyridine ring and the urea nitrogen lone pairs. The LUMO is concentrated on the pyridine ring.
-
Thiourea (PTU): The HOMO shows significant contribution from the sulfur 3p orbital . This high electron density on sulfur is the "active site" for radical scavenging and metal coordination.
Reactivity & Application Performance
The electronic differences dictate distinct performance profiles in experimental applications.
A. Corrosion Inhibition (Material Science)
Thiourea derivatives consistently outperform urea derivatives in inhibiting corrosion of mild steel in acidic media.
-
Mechanism: Chemisorption. The "soft" Sulfur atom donates electrons to the empty d-orbitals of Iron (Fe) more effectively than the "hard" Oxygen atom.
-
Efficiency Data:
-
Pyridine-Urea:[1] ~70–80% Inhibition Efficiency.
-
Pyridine-Thiourea:>90% Inhibition Efficiency (due to stronger Fe-S coordinate bonds).
-
B. Biological Activity (Drug Design)
Both scaffolds are privileged structures in kinase inhibitors (e.g., Sorafenib analogs), but they bind differently.
-
Urea: Forms strong, directional Hydrogen Bonds (H-bonds) with residues like Asp/Glu in the ATP-binding pocket. Ideal for VEGFR2 inhibition .
-
Thiourea: Acts as a bio-isostere but with higher lipophilicity (logP). It often shows higher cytotoxicity in vitro due to its ability to chelate metal ions (Cu/Zn) essential for enzyme function, acting as a "Trojan horse."
DOT Diagram: Mechanism of Action
Figure 2: Structure-Activity Relationship showing preferential binding modes.
Spectroscopic Benchmarking
To validate your DFT calculations against experimental data, focus on these signature vibrational modes.
Table 2: Diagnostic IR/NMR Signals
| Spectroscopic Feature | Urea (PU) | Thiourea (PTU) | Notes |
| C=X Stretch (IR) | 1650–1700 cm⁻¹ (Strong) | 1100–1200 cm⁻¹ (Medium) | The C=S stretch is much lower energy and often coupled with C-N modes. |
| N-H Stretch (IR) | 3300–3450 cm⁻¹ | 3150–3350 cm⁻¹ | Thiourea N-H is often broader due to stronger intermolecular association. |
| ¹³C NMR (C=X) | ~155 ppm | ~180 ppm | The thiocarbonyl carbon is significantly deshielded. |
| ¹H NMR (NH) | ~8.5–9.5 ppm | ~9.0–10.5 ppm | Thiourea protons are more acidic and shift downfield. |
Conclusion & Recommendations
-
For Drug Discovery: Stick to the Urea scaffold if targeting specific H-bond networks in kinases (e.g., Sorafenib-like binding). Use Thiourea if targeting metalloenzymes or seeking to increase lipophilicity/membrane permeability.
-
For Corrosion/Materials: Thiourea derivatives are the superior choice. Their lower HOMO-LUMO gap and soft character ensure better surface coverage and inhibition efficiency on steel/copper.
-
For NLO Materials: Thiourea derivatives exhibit up to 100x higher third-order nonlinear optical polarizability compared to ureas, making them prime candidates for optical switching devices.
References
-
Strey, M., & Jones, P. G. (2018). Pyridine 1:1 adducts of urea (Z′ = 1) and thiourea (Z′ = 8) . Acta Crystallographica Section C, 74(4), 406–410.
-
Pluta, T., & Sadlej, A. J. (2001). Electric properties of urea and thiourea . The Journal of Chemical Physics, 114, 136.
-
Thakur, A., & Kumar, A. (2023).[2] Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach . European Journal of Chemistry, 14(2), 246–253.
-
Hasanova, S. S., et al. (2023).[3] Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives . ACS Omega, 8(28), 25034–25047.[3]
-
Shah, P. (2025).[4] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity . Journal of Pharmaceutical Research International, 37(9), 97-107.[4]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
